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1. Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-
associated protein 9 (Cas9) system has emerged as a revolutionary tool for genome editing,
offering immense potential for treating a wide range of genetic diseases.[1][2] The system's
precision and versatility stem from its two core components: the Cas9 nuclease, which acts as
molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific
genomic location.[3][4] For CRISPR-Cas9 to realize its therapeutic promise, particularly for
systemic diseases, the development of safe and efficient in vivo delivery systems is a critical
challenge.[5][6][7] These delivery systems must transport the CRISPR components across
biological barriers to the target cells and into the nucleus to perform the edit, all while
minimizing off-target effects and avoiding adverse immune responses.[8]

This document provides an overview of current viral and non-viral strategies for the in vivo
delivery of CRISPR-Cas9 therapeutics, summarizes key quantitative parameters, and offers
detailed protocols for common experimental workflows.

2. CRISPR-Cas9 Cargo Formats

The CRISPR-Cas9 system can be delivered into cells in three different formats, each with
distinct advantages and disadvantages.[9]

o Plasmid DNA: DNA plasmids can encode both the Cas9 protein and the gRNA. This method
is cost-effective and allows for sustained expression of the editing machinery.[10] However,
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prolonged expression increases the risk of off-target mutations and can trigger immune
responses against the foreign Cas9 protein.[10][9]

« mMRNA and gRNA: Delivering Cas9 as messenger RNA (mMRNA) along with a separately
synthesized gRNA results in transient expression of the nuclease, which reduces the
likelihood of off-target effects.[9]

e Ribonucleoprotein (RNP) Complex: The most direct delivery method involves pre-assembling
the purified Cas9 protein with the synthetic gRNA to form an RNP complex.[6][10] This
approach offers rapid editing, minimal off-target effects due to the transient nature of the
protein, and a lower risk of immunogenicity.[2][10][11] However, delivering the large RNP
complex into cells can be challenging.[2]

3. Viral Delivery Strategies

Viral vectors are highly efficient at delivering genetic material into cells and are a common
choice for in vivo CRISPR-Cas9 delivery.[3][12][13]

o Adeno-Associated Virus (AAV): AAVs are the most widely used viral vectors for in vivo gene
therapy due to their low immunogenicity, ability to transduce both dividing and non-dividing
cells, and a favorable safety profile, with several AAV-based therapies approved by the FDA.
[3][5] A key limitation of AAV is its small packaging capacity of approximately 4.7 kilobases
(kb), which makes it challenging to package the commonly used Streptococcus pyogenes
Cas9 (SpCas9) gene (~4.3 kb) along with a gRNA and necessary regulatory elements in a
single vector.[14][15] To overcome this, smaller Cas9 orthologs, such as Staphylococcus
aureus Cas9 (SaCas9), are often used.[15][16]

e Adenovirus (AdV): AdVs have a much larger packaging capacity (up to 36 kb), allowing them
to carry the entire CRISPR-Cas9 system and even multiple gRNAs in a single vector.[3][12]
[13] They are highly efficient at transducing a broad range of cell types.[3] However, AdVs
can elicit a strong host immune response, which can limit their therapeutic application.[5][9]
[17]

e Lentivirus (LV): LVs, a type of retrovirus, can also accommodate large genetic payloads (~10
kb) and can integrate their cargo into the host cell's genome, leading to long-term
expression.[3][12] This makes them suitable for applications requiring stable gene editing,
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particularly in stem cells.[3][12] The primary concern with LVs is the risk of insertional
mutagenesis, where the random integration into the host genome could potentially disrupt
essential genes or activate oncogenes.[12][18]

4. Non-Viral Delivery Strategies

Non-viral methods are being extensively developed to overcome the safety concerns
associated with viral vectors, such as immunogenicity and insertional mutagenesis.[19][20]

 Lipid Nanoparticles (LNPs): LNPs are a leading non-viral delivery platform, having gained
prominence with the success of mMRNA-based COVID-19 vaccines and the FDA approval of
the LNP-siRNA drug Onpattro.[21] LNPs are typically composed of four main lipid
components: an ionizable cationic lipid to encapsulate the nucleic acid cargo, a PEG-lipid to
enhance stability and circulation time, cholesterol for particle structure, and a helper
phospholipid to aid in formation and delivery.[21][22][23] They can efficiently encapsulate
and deliver various CRISPR cargo formats (pbDNA, mRNA, RNP) and are particularly
effective for targeting the liver.[6][19][23] A single intravenous administration of LNPs carrying
Cas9 mRNA and sgRNA has been shown to achieve a greater than 97% reduction in serum
transthyretin (TTR) protein levels in mice, demonstrating their therapeutic potential.[19][24]

e Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanopatrticles to
encapsulate and protect CRISPR components. Their properties can be tuned to control
release kinetics and improve targeting.

o Other Nanomaterials: Gold nanoparticles and other inorganic materials are also being
explored for CRISPR delivery, offering unique physical and chemical properties for vehicle
design.[8]

5. Data Presentation: Comparison of In Vivo Delivery Systems
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6. Visualization of Workflows and Mechanisms
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Protocol 1: AAV-Mediated Delivery of CRISPR/Cas9 to the Mouse Retina

This protocol describes the use of AAV vectors to deliver CRISPR-Cas9 components for in vivo
genome editing in the mouse retina, a common model for treating inherited retinal diseases.
[25]

1.1. Materials and Reagents

e Plasmids:

o pAAV-U6-sgRNA-CMV-Cas9 (All-in-one vector, using a small Cas9 like SaCas9 to fit
packaging limits) or a dual-vector system:

= pAAV-CMV-SaCas9

= pAAV-U6-sgRNA

o AAV helper plasmid (e.g., pLAdeno5)

o AAV serotype plasmid (e.g., pHLP19-AAVS for broad retinal cell transduction)

Cells: HEK293T cells

Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Polyethylenimine
(PEI), DNase I, lodixanol

Animals: Wild-type or disease model mice (e.g., C57BL/6J)

Equipment: Cell culture supplies, ultracentrifuge, stereotaxic injector, surgical microscope.
1.2. AAV Production and Purification

e Cell Culture: Seed HEK293T cells in 15-cm dishes or cell factories. Grow to 80-90%
confluency in DMEM with 10% FBS and 1% Pen-Strep.

o Transfection: Prepare a transfection cocktail by mixing the pAAV vector(s), helper plasmid,
and serotype plasmid in a 1:1:1 molar ratio with PEI in serum-free DMEM. Incubate for 20
minutes at room temperature.
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¢ Add the transfection mix to the HEK293T cells and incubate at 37°C.

e Harvesting: After 72 hours, harvest the cells and the supernatant. Lyse the cells by repeated
freeze-thaw cycles.

 Purification: Treat the lysate with DNase | to remove contaminating DNA. Precipitate the AAV
particles using polyethylene glycol (PEG).

e Resuspend the AAV pellet and purify using an iodixanol density gradient ultracentrifugation.

» Collect the AAV-containing fraction, perform buffer exchange into sterile PBS, and
concentrate using an ultrafiltration device.

« Titration: Determine the viral genome titer (vg/mL) using quantitative PCR (qPCR) with
primers targeting a specific region of the AAV vector (e.g., the ITRS).

1.3. Subretinal Injection in Mice

o Anesthesia: Anesthetize the mouse using a standard protocol (e.g., intraperitoneal injection
of ketamine/xylazine).

e Surgical Procedure: Under a surgical microscope, make a small incision through the sclera
using a 30-gauge needle.

o Carefully insert a 33-gauge blunt needle attached to a Hamilton syringe through the incision
into the subretinal space.

e Slowly inject 1-2 uL of the AAV vector solution (typically 1x1079 to 1x10710 vg per eye).
Successful injection is confirmed by the formation of a small retinal bleb.

o Apply antibiotic ointment to the eye post-surgery. Allow the animal to recover on a heating
pad.

Protocol 2: LNP Formulation and In Vivo Delivery of Cas9 mRNA/sgRNA for Liver Targeting

This protocol outlines the formulation of LNPs for delivering Cas9 mRNA and a chemically
modified sgRNA to the liver via intravenous injection.[22]
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2.1. Materials and Reagents
e Nucleic Acids:
o Cas9 mRNA (with 5' cap and poly(A) tail)

o Chemically modified sgRNA (e.g., with 2'-O-methyl and phosphorothioate modifications to
increase stability)[22]

e Lipids (in ethanol):
o lonizable cationic lipid (e.g., 246C10 or similar proprietary lipid)[22]
o Helper lipid: Dioleoylphosphatidylethanolamine (DOPE)
o Cholesterol
o PEG-lipid: PEG-Ceramide or PEG-DMG

» Buffers: Acidic buffer (e.g., sodium acetate, pH 4.0) for formulation, sterile PBS (pH 7.4) for
dialysis.

o Equipment: Microfluidic mixing device (e.g., NanoAssemblr), dialysis cassettes (10 kDa
MWCO), dynamic light scattering (DLS) for particle sizing.

2.2. LNP Formulation using Microfluidics

e Preparation: Dissolve the lipid mixture (e.g., in a 50:10:38.5:1.5 molar ratio of ionizable
lipid:DOPE:cholesterol:PEG-lipid) in ethanol. Dissolve the Cas9 mRNA and sgRNA in the
acidic formulation buffer.

» Microfluidic Mixing: Set up the microfluidic mixer. Load the lipid-ethanol solution into one
syringe and the nucleic acid-buffer solution into another.

e Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,
3:1 aqueous:ethanolic). The rapid mixing causes the lipids to precipitate and self-assemble
into LNPs, encapsulating the nucleic acids.[22]
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 Dialysis: Collect the resulting LNP suspension and dialyze against sterile PBS (pH 7.4)
overnight to remove ethanol and raise the pH, resulting in a stable, neutral-surface-charge
particle suspension.

o Characterization: Measure the LNP size and polydispersity index (PDI) using DLS.
Determine the encapsulation efficiency by quantifying the amount of nucleic acid inside
versus outside the LNPs (e.g., using a Quant-iT RiboGreen assay with and without a lysing
agent like Triton X-100).

2.3. Intravenous Administration in Mice

Dosing: Dilute the final LNP formulation in sterile PBS to the desired concentration. A typical
dose might range from 0.5 to 3.0 mg/kg of total RNA.

Injection: Warm the mice under a heat lamp to dilate the lateral tail veins.

Administer the LNP solution via a single bolus injection into the tail vein using an insulin

syringe.

Monitor the animals for any adverse reactions post-injection.
Protocol 3: Quantification of In Vivo Gene Editing Efficiency

This protocol describes a standard method to assess the percentage of insertions and
deletions (indels) at the target genomic locus following in vivo editing.

3.1. Materials and Reagents

o Reagents: DNA extraction kit, PCR primers flanking the target site, high-fidelity DNA
polymerase, dNTPs, agarose gel, DNA purification kit, Sanger sequencing reagents.

o Equipment: Thermocycler, gel electrophoresis system, centrifuge, Nanodrop, access to
Sanger sequencing service.

o Software: Web-based tool for TIDE (Tracking of Indels by Decomposition) analysis.

3.2. Sample Preparation and PCR
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o Tissue Harvest: At a predetermined time point post-injection (e.g., 2-4 weeks), euthanize the
mice and harvest the target tissue (e.qg., retina or liver).

o Genomic DNA (gDNA) Extraction: Extract gDNA from the harvested tissue using a
commercial kit according to the manufacturer's instructions. Quantify the gDNA concentration
and purity.

o PCR Amplification: Design PCR primers to amplify a 400-800 bp region surrounding the
CRISPR target site.

o Perform PCR using a high-fidelity polymerase to minimize amplification errors. Use gDNA
from both treated and untreated (control) animals.

 Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification
of a single band of the correct size. Purify the remaining PCR product.

3.3. Sequencing and Analysis

e Sanger Sequencing: Send the purified PCR products from both control and treated samples
for standard Sanger sequencing using one of the PCR primers.

o TIDE Analysis:
o Obtain the sequencing trace files (.ab1 files) for both the control and treated samples.
o Navigate to a TIDE web tool.
o Upload the control sequence file as the reference.
o Upload the treated sample sequence file as the test sample.
o Enter the 20-nt gRNA sequence used for the editing experiment.

o Run the analysis. The software will decompose the mixed sequencing trace from the
treated sample and calculate the total percentage of indels, as well as the size and
frequency of the most common insertions and deletions. This provides a quantitative
measure of on-target editing efficiency.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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